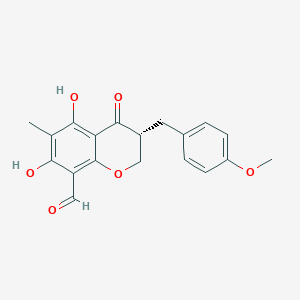

8-Formyl ophiopogonanone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Formyl ophiopogonanone B is a robust natural compound known for its impressive therapeutic potential in the biomedical sphere in studying a plethora of diseases . It has the capacity to selectively engage and modulate tumor progression-associated molecular routes, positioning it as a striking contender in the development of anticancer agents .

Synthesis Analysis

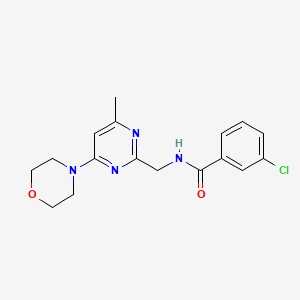

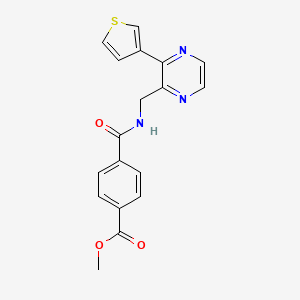

The synthesis of 8-Formyl ophiopogonanone B is primarily achieved through natural extraction and synthetic chemical methods . It can be extracted from natural sources like Ophiopogon japonicus . Additionally, it can be synthesized through chemical methods .Molecular Structure Analysis

The molecular formula of 8-Formyl ophiopogonanone B is C19H18O6 . It has a molecular weight of 342.34 . The IUPAC name is (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde .Physical And Chemical Properties Analysis

8-Formyl ophiopogonanone B is a powder with a predicted boiling point of 598.5±50.0°C and a predicted density of 1.364±0.06 g/cm3 . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Anticancer and Antiproliferative Activities

8-Formyl ophiopogonanone B (8-FOB) has been identified as a compound with notable anticancer and antiproliferative activities. Research shows that 8-FOB exhibits promising antiproliferative activities against various cancer cell lines, such as human-lung-tumor A549 cells (Zhou et al., 2013). Additionally, studies indicate that 8-FOB can antagonize paraquat-induced hepatotoxicity, preserve mitochondrial function, and inhibit apoptosis, showcasing its potential as an effective antioxidant and protective agent against hepatotoxicity (Qian et al., 2019). Moreover, 8-FOB has demonstrated the ability to induce ROS-mediated apoptosis in nasopharyngeal carcinoma CNE-1 cells, further underscoring its anticancer properties (Zhang et al., 2021).

Neuroprotective Effects

8-FOB has shown potential in neuroprotection, particularly in models of neurodegenerative diseases. An efficient synthetic method for producing homoisoflavonoids like 8-FOB has been developed, and the synthesized compounds were evaluated for their neuroprotective effects. Specifically, compound 8-FOB enhanced autophagy marker LC3-II expression and down-regulated autophagy substrate p62/SQSTM1, indicating its potential in neuroprotective applications (Li et al., 2021).

Anti-inflammatory Properties

The anti-inflammatory effects of 8-FOB have also been a focus of research. Studies have documented that Ophiopogonis Radix, which contains 8-FOB among other compounds, can effectively downregulate the expression of inflammatory cytokines, suggesting that 8-FOB may contribute to the anti-inflammatory activities of this herbal medicine (Kitahiro et al., 2020; Kitahiro et al., 2018).

Cardioprotective Effects

Research on 8-FOB has also revealed its potential in cardioprotection. A study examining the antagonistic effects of 8-FOB on doxorubicin-induced cardiotoxicity found that it could protect against cardiac injury and dysfunction, reduce cardiac fibrosis and inflammatory cytokine release, and inhibit HMOX1 expression (Qin et al., 2021).

Eigenschaften

IUPAC Name |

(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21-22H,7,9H2,1-2H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMYSZGUHAXMQC-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)[C@@H](CO2)CC3=CC=C(C=C3)OC)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Formyl ophiopogonanone B | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2467931.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2467936.png)

![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2467937.png)

![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)

![2-chloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B2467945.png)

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2467947.png)

![4-Bromo-2-{[(2,3-dimethyl-6-quinoxalinyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2467950.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2467951.png)